Ethyl 2-fluoro-4-formylbenzoate

Description

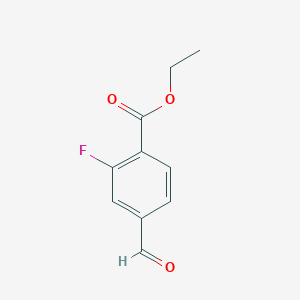

Ethyl 2-fluoro-4-formylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the ortho position (C2) and a formyl group (-CHO) at the para position (C4), with an ethyl ester moiety at the carboxyl group.

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

ethyl 2-fluoro-4-formylbenzoate |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-6H,2H2,1H3 |

InChI Key |

XIKGYOSKKAJIJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C=O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Direct Esterification of 2-Fluoro-4-formylbenzoic Acid

Overview:

The most common and efficient method for preparing ethyl 2-fluoro-4-formylbenzoate is the direct esterification of 2-fluoro-4-formylbenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.

Reaction Scheme:

$$

\text{2-Fluoro-4-formylbenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4,\ \text{reflux}} \text{this compound} + \text{Water}

$$

- Combine 2-fluoro-4-formylbenzoic acid and excess ethanol in a reaction flask.

- Add a catalytic amount of concentrated sulfuric acid.

- Heat the mixture under reflux for several hours.

- Upon completion, cool the reaction, neutralize the acid, and extract the product.

- Purify by recrystallization or column chromatography.

| Parameter | Typical Value |

|---|---|

| Acid catalyst | Sulfuric acid (conc.) |

| Solvent | Ethanol (excess) |

| Temperature | Reflux (78°C) |

| Reaction time | 4–8 hours |

| Yield (literature) | 70–90% |

- Removal of water (by azeotropic distillation or molecular sieves) can drive the reaction toward completion.

- Excess ethanol acts both as a reactant and solvent, facilitating esterification.

Alternative Approaches

A. Fischer Esterification Variants:

Other acid catalysts, such as hydrochloric acid or p-toluenesulfonic acid, may be substituted for sulfuric acid, but sulfuric acid remains the most common due to its strong dehydrating ability and cost-effectiveness.

B. Use of Coupling Agents:

In situations where acid-sensitive groups are present, coupling agents like dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) can be used to promote esterification at lower temperatures, though these methods are less common for simple aromatic acids.

C. Transesterification:

Transesterification of mthis compound with ethanol under basic or acidic conditions is possible but less direct and typically lower yielding.

Research Findings and Analysis

Yield and Purity Considerations:

- The direct acid-catalyzed esterification method consistently provides high yields (70–90%) and good purity when optimized.

- The presence of the electron-withdrawing fluorine atom can slightly reduce the reactivity of the carboxylic acid, sometimes necessitating longer reaction times or higher catalyst concentrations.

- Thin-layer chromatography is commonly used to monitor the progress of the reaction.

- Spectroscopic analysis (Nuclear Magnetic Resonance and Infrared Spectroscopy) confirms the structure and purity of the final product.

Comparison Table: Preparation Methods

| Method | Yield | Purity | Complexity | Notes |

|---|---|---|---|---|

| Direct acid-catalyzed esterification | 70–90% | High | Low | Preferred, scalable |

| Coupling agent-mediated esterification | 60–80% | High | Moderate | For acid-sensitive systems |

| Transesterification | 40–60% | Moderate | Moderate | Less common, less efficient |

Summary Table: Key Experimental Data

| Step | Reagents/Conditions | Observations | Yield (%) |

|---|---|---|---|

| Esterification | 2-fluoro-4-formylbenzoic acid, ethanol, H₂SO₄, reflux | Clear solution, TLC monitoring | 70–90 |

| Work-up | Neutralization, extraction, purification | Crystalline product | — |

| Characterization | NMR, IR, melting point | Structure confirmed | — |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-fluoro-4-formylbenzoic acid.

Reduction: Ethyl 2-fluoro-4-hydroxymethylbenzoate.

Substitution: Ethyl 2-substituted-4-formylbenzoate derivatives.

Scientific Research Applications

Ethyl 2-fluoro-4-formylbenzoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties such as increased metabolic stability.

Medicine: Potential applications include the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Fluorinated compounds often have improved pharmacokinetic properties.

Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-formylbenzoate depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity can enhance the binding affinity of the compound to enzymes or receptors, potentially leading to increased biological activity. The formyl group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-fluoro-4-formylbenzoate with structurally related esters, focusing on molecular features, physicochemical properties, and reactivity. Key analogs include methyl esters, chloro-fluoro derivatives, and compounds with varying substituent positions.

Mthis compound (CAS 85070-58-2)

- Structural Similarity : Differs only in the ester group (methyl vs. ethyl).

- Molecular Weight : 182.15 g/mol (vs. 196.18 g/mol for the ethyl analog, estimated).

- Reactivity : The methyl ester may exhibit slightly higher solubility in polar solvents due to reduced steric hindrance compared to the ethyl group. However, the ethyl analog’s bulkier ester could enhance lipophilicity, favoring applications in lipid-rich environments .

- Storage : Requires inert atmosphere and refrigeration (2–8°C), suggesting sensitivity to moisture or oxidation—a trait likely shared with the ethyl derivative .

Ethyl 3-fluoro-4-methylbenzoate (CAS 86239-00-1)

- Substituent Variation : Fluorine at C3 and methyl at C4 (vs. formyl at C4 in the target compound).

- Impact of Formyl vs. Methyl : The formyl group (-CHO) is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution at specific positions. In contrast, the methyl group (-CH₃) is electron-donating, altering regioselectivity in reactions. This makes this compound more reactive toward nucleophiles (e.g., in condensation reactions) .

Ethyl 2-chloro-4-fluorobenzoate (CAS N/A)

- Halogen Variation : Chlorine at C2 instead of fluorine.

- However, chlorine’s weaker π-donor ability may reduce resonance stabilization, affecting stability under acidic conditions .

Ethyl 5-chloro-2-fluoro-4-methoxybenzoate (CAS N/A)

- Functional Group Complexity : Adds a methoxy (-OCH₃) group at C4 and chlorine at C5.

- Reactivity Contrast : The methoxy group’s electron-donating nature deactivates the ring toward electrophilic attack, whereas the formyl group in this compound activates specific positions for further functionalization. This highlights the target compound’s utility in synthesizing electrophile-rich intermediates .

Comparative Data Table

Key Research Findings

- Reactivity Trends : this compound’s formyl group enhances electrophilicity, making it superior to methyl- or methoxy-substituted analogs in reactions requiring aldehyde functionality (e.g., Schiff base formation) .

- Steric and Electronic Effects : The ethyl ester marginally reduces solubility in aqueous media compared to methyl esters but improves compatibility in organic synthesis phases .

- Safety and Handling : Analogous compounds (e.g., Mthis compound) require stringent storage conditions, implying that the ethyl derivative may also necessitate protection from moisture and oxygen .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-fluoro-4-formylbenzoate, and how is reaction progress monitored?

this compound is typically synthesized via esterification of 2-fluoro-4-formylbenzoic acid with ethanol under acidic catalysis. Key steps include refluxing the acid with excess ethanol and a catalytic amount of sulfuric acid. Reaction progress is monitored using thin-layer chromatography (TLC) with solvent systems like chloroform-ethyl acetate (2:1) or hexane-ethyl acetate (4:1). The disappearance of the starting material spot (Rf ~0.3–0.5) confirms completion . Post-reaction, purification via column chromatography (silica gel, gradient elution) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorine-induced deshielding at C2 and formyl proton resonance at ~10 ppm).

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~2850–2720 cm (formyl C-H stretch) confirm functional groups.

- Mass Spectrometry : Molecular ion [M] at m/z 182.15 (CHFO) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How do positional isomerism and substituent effects influence the reactivity of this compound?

Comparative studies with analogs like Methyl 2-fluoro-6-formylbenzoate reveal that substituent position alters electronic and steric properties. For example:

- Electrophilicity : The para-formyl group enhances electrophilic aromatic substitution at the ortho position.

- Steric Hindrance : Ethyl esters improve solubility but may slow nucleophilic attacks compared to methyl esters.

- Fluorine Impact : Fluorine at C2 directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins like COX-2. Key parameters:

Q. How can contradictory data on antimicrobial activity of this compound derivatives be resolved?

Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. Methodological recommendations:

- Standardized Assays : Use CLSI/M07-A11 guidelines for MIC determination.

- Structural Confirmation : Verify purity via HPLC (>95%) and characterize derivatives with X-ray crystallography.

- Comparative Studies : Benchmark against positional isomers (e.g., Methyl 3-fluoro-4-formylbenzoate) to isolate substituent effects .

Methodological Considerations

Q. How is the purity of this compound validated post-synthesis?

- TLC : Use multiple solvent systems (e.g., chloroform-ethyl acetate, hexane-ethanol) to confirm single-spot homogeneity.

- Melting Point : Sharp melting range (e.g., 85–87°C) indicates purity.

- Elemental Analysis : Match experimental C/H/F/O percentages to theoretical values (e.g., C: 59.35%, H: 3.87%) .

Q. What strategies optimize yields in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.